molecular formula C29H35NO7 B1251562 Pyripyropene O

Pyripyropene O

Cat. No. B1251562
M. Wt: 509.6 g/mol
InChI Key: LNZRIIIDRGIMHV-QXHZFDHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyripyropene O is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

Pyripyropene A Analogues as SOAT2 Inhibitors

Pyripyropene A, isolated from Aspergillus fumigatus, is unique in its strong and selective inhibition of sterol O-acyltransferase 2 (SOAT2). This discovery has led to the development of A-ring simplified pyripyropene A analogues. These analogues have shown equally efficient SOAT2 inhibitory activity compared to natural pyripyropene A, making them potent and selective SOAT2 inhibitors. This development is significant in creating new cholesterol-lowering or anti-atherosclerotic agents, as well as in treating diseases like atherosclerosis and steatosis (Ohtawa et al., 2018).

Pyripyropene Biosynthesis in Penicillium Coprobium

Penicillium coprobium, a producer of pyripyropene A, which exhibits insecticidal properties, has been studied for its biosynthetic gene cluster. This research identified two cytochrome P450 monooxygenase genes (ppb3 and ppb4) in the cluster, which are crucial for the biosynthesis of pyripyropene A. These genes are responsible for specific hydroxylation steps in the biosynthetic pathway, contributing to the formation of pyripyropene A and its analogues. Understanding these genes provides insight into the natural production of pyripyropene and its potential applications in agriculture and pest control (Hu et al., 2011).

properties

Molecular Formula

C29H35NO7

Molecular Weight

509.6 g/mol

IUPAC Name

[(1R,2S,5S,6R,7R,10R)-5-acetyloxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate

InChI

InChI=1S/C29H35NO7/c1-17(31)34-16-28(4)23-8-11-29(5)24(27(23,3)10-9-25(28)35-18(2)32)13-20-22(37-29)14-21(36-26(20)33)19-7-6-12-30-15-19/h6-7,12,14-15,23-25H,8-11,13,16H2,1-5H3/t23-,24-,25+,27+,28+,29-/m1/s1

InChI Key

LNZRIIIDRGIMHV-QXHZFDHFSA-N

Isomeric SMILES

CC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)C)C)CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)C)C

Canonical SMILES

CC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)C)C

synonyms

pyripyropene O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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